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Compound of Interest

Compound Name:

(4-(3-

Fluorophenoxy)phenyl)boronic

acid

Cat. No.: B1393666 Get Quote

An In-Depth Technical Guide to (4-(3-Fluorophenoxy)phenyl)boronic acid: Structure,

Synthesis, and Applications

Abstract
(4-(3-Fluorophenoxy)phenyl)boronic acid, CAS No. 1029438-36-5, is a highly functionalized

arylboronic acid that has emerged as a critical building block in modern organic and medicinal

chemistry.[1][2] Its unique structure, featuring a reactive boronic acid handle, a rigid bi-aryl

ether backbone, and a strategically placed fluorine atom, makes it an invaluable reagent for the

synthesis of complex molecular architectures. This guide provides a comprehensive technical

overview of its chemical structure, physicochemical properties, a validated synthetic protocol,

and its primary applications, with a focus on its role in palladium-catalyzed cross-coupling

reactions for drug discovery and materials science. The discussion is tailored for researchers

and development professionals, emphasizing the causal relationships behind experimental

methodologies and the strategic value of this compound in synthetic design.

The Strategic Importance of Fluorinated Arylboronic
Acids
Arylboronic acids are a class of organoboron compounds characterized by a boronic acid

functional group [-B(OH)₂] attached to an aromatic ring. They are generally stable, crystalline
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solids with low to moderate toxicity, making them highly amenable to a wide range of chemical

transformations.[3] Their prominence surged following the development of the Nobel Prize-

winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon

bonds.[1]

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal

chemistry.[4] Fluorine's high electronegativity and small van der Waals radius allow it to act as

a bioisostere for hydrogen, yet it can profoundly alter a molecule's physicochemical properties.

Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism,

improve binding affinity through favorable electrostatic interactions, and increase bioavailability

by modifying lipophilicity.[4] The compound (4-(3-Fluorophenoxy)phenyl)boronic acid
leverages these benefits, offering a pre-packaged, fluorinated aryl fragment for direct

incorporation into target molecules.

Molecular Profile of (4-(3-
Fluorophenoxy)phenyl)boronic acid
Chemical Structure and Nomenclature
The molecule consists of a phenylboronic acid moiety linked via an ether oxygen to a 3-

fluorophenyl group. This arrangement places the boronic acid at the 4-position, para to the

ether linkage, providing a linear extension point for chemical synthesis.

Systematic Name: (4-(3-Fluorophenoxy)phenyl)boronic acid

Synonyms: 4-(3-Fluorophenoxy)phenylboronic acid; Boronic acid, B-[4-(3-

fluorophenoxy)phenyl]-[1]

CAS Number: 1029438-36-5[1][5]

Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below. It is

typically supplied as a stable, off-white solid, requiring refrigerated and anhydrous conditions

for long-term storage to prevent degradation, particularly dehydration to its boroxine anhydride

form.
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Property Value Source

Molecular Formula C₁₂H₁₀BFO₃ [1]

Molecular Weight 232.02 g/mol [1]

Appearance White to off-white solid/powder [5]

Storage Temperature 2-8°C, under inert atmosphere [5][6]

Solubility

Soluble in organic solvents like

DMSO, DMF, and hot dioxane;

low water solubility.

General knowledge

SMILES OB(O)c1ccc(Oc2cccc(F)c2)cc1 [6]

InChI Key
GJKLNXCGVYJBRK-

UHFFFAOYSA-N
[5]

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary utility of (4-(3-Fluorophenoxy)phenyl)boronic acid is as a nucleophilic partner in

the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is a cornerstone

of modern synthesis for its reliability, functional group tolerance, and the commercial availability

of a vast library of boronic acid reagents.

Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II)

couple. The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or

vinyl halide (the electrophilic partner), forming a Pd(II) complex.

Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic

boronate species. This species transfers its organic group (the (4-(3-fluorophenoxy)phenyl)

moiety) to the palladium center, displacing the halide. The base is critical for activating the

boronic acid and facilitating this step.
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Reductive Elimination: The two organic fragments on the Pd(II) center couple and are

eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst,

which re-enters the cycle.

Catalytic Cycle Workflow

Pd(0)L₂
(Active Catalyst)

Oxidative Addition

Ar¹-Pd(II)L₂-X

Transmetalation
Ar¹-Pd(II)L₂-Ar²

Reductive Elimination
Ar¹-Ar²

(Coupled Product)

Ar¹-X
(Aryl Halide)

Ar²-B(OH)₂
(Our Compound)

Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis and Characterization
General Synthetic Route
The synthesis of arylboronic acids is well-established. A common and reliable method involves

a lithium-halogen exchange on an appropriate aryl halide precursor, followed by quenching with

a borate ester and subsequent acidic hydrolysis.[7][8] For (4-(3-
Fluorophenoxy)phenyl)boronic acid, the logical precursor is 1-bromo-4-(3-

fluorophenoxy)benzene.

Experimental Protocol: Synthesis
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This protocol is a representative procedure adapted from established methods for analogous

compounds.[7] All operations must be conducted under an inert atmosphere (Nitrogen or

Argon) using anhydrous solvents.

Materials:

1-bromo-4-(3-fluorophenoxy)benzene

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi), 2.5 M in hexanes

Trimethyl borate, B(OMe)₃

Hydrochloric acid (HCl), 2 M

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, thermometer, and nitrogen inlet, add 1-bromo-4-(3-fluorophenoxy)benzene (1.0 eq).

Dissolve it in anhydrous THF (approx. 0.2 M concentration).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. The choice of this low

temperature is critical to prevent side reactions and ensure regioselective lithium-halogen

exchange over aromatic deprotonation.

Addition of n-BuLi: Add n-butyllithium (1.1 eq) dropwise via syringe over 30 minutes,

ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at

-78 °C for 1 hour.

Borylation: In a separate flame-dried flask, cool a solution of trimethyl borate (1.5 eq) in

anhydrous THF. Rapidly transfer the aryllithium solution from the first flask into the cold

trimethyl borate solution via cannula. This "inverse addition" minimizes the formation of diaryl

and triaryl borate byproducts by keeping the borate ester in excess.
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Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and

stir overnight.

Hydrolysis: Cool the mixture in an ice bath and slowly quench by adding 2 M HCl. Stir

vigorously for 1-2 hours until a clear biphasic solution or a fine precipitate of the product is

observed.

Workup and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl

acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over

anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: The crude solid can be purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the pure

boronic acid.

Spectroscopic Characterization (Predicted)
While a published spectrum for this specific molecule is not readily available, its characteristic

signals can be confidently predicted based on its structure and data from analogous

compounds.[9][10]
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Spectroscopy Predicted Signals and Rationale

¹H NMR (DMSO-d₆)

~8.1 ppm (s, 2H): Broad singlet for the two

acidic protons of the B(OH)₂ group. ~7.8-7.9

ppm (d, 2H): Aromatic protons on the boronic

acid ring, ortho to the boron. ~7.0-7.5 ppm (m,

6H): Complex multiplet region for the remaining

aromatic protons on both rings. The fluorine

atom will induce additional coupling.

¹³C NMR (DMSO-d₆)

~110-160 ppm: Expect 10 distinct signals in the

aromatic region, as the two rings are

inequivalent. The carbon attached to boron will

be broad or unobserved due to quadrupolar

relaxation. The carbons attached to fluorine and

oxygen will be downfield.

¹⁹F NMR (DMSO-d₆)

~ -110 to -115 ppm (s): A single peak

corresponding to the single fluorine atom on the

phenoxy ring.

¹¹B NMR (DMSO-d₆)

~28-30 ppm: A characteristic broad signal for

the trigonal planar boron atom of the boronic

acid.

FT-IR (KBr Pellet)

~3300 cm⁻¹ (broad): O-H stretching of the

B(OH)₂ group. ~1600, 1480 cm⁻¹: Aromatic C=C

stretching. ~1350 cm⁻¹: B-O stretching. ~1250

cm⁻¹: Aryl C-O ether stretching. ~1150 cm⁻¹: C-

F stretching.

Utility in Drug Discovery & Materials Science
(4-(3-Fluorophenoxy)phenyl)boronic acid is not typically an active pharmaceutical ingredient

(API) itself but rather a high-value intermediate.[1] Its structure is frequently found in advanced

drug candidates and patented chemical matter, particularly in oncology and immunology.

The workflow for its use in drug discovery follows a clear path from a simple building block to a

complex, high-value molecule. This progression underscores the importance of reliable access
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to such foundational reagents.

(4-(3-Fluorophenoxy)phenyl)boronic acid
(Building Block)

Suzuki-Miyaura Coupling
with a complex halide (Ar-X)

Advanced Biaryl Intermediate

Further Synthetic Steps
(e.g., functional group manipulation)

Drug Candidate Molecule

Biological Screening
(In Vitro / In Vivo Assays)

Click to download full resolution via product page

Caption: Role of the title compound in a typical drug discovery pipeline.

Safety, Handling, and Storage
As a laboratory chemical, (4-(3-Fluorophenoxy)phenyl)boronic acid must be handled with

appropriate care. Safety data for closely related phenylboronic acids provide a reliable guide to

its hazard profile.[11][12]

Hazard Identification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1393666?utm_src=pdf-body-img
https://www.benchchem.com/product/b1393666?utm_src=pdf-body
https://www.fishersci.co.uk/store/msds?partNumber=10359903&countryCode=GB&language=en
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1393666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Class GHS Statement Precautionary Code

Acute Oral Toxicity H302: Harmful if swallowed P301 + P312

Skin Irritation H315: Causes skin irritation P280, P302 + P352

Eye Irritation
H319: Causes serious eye

irritation
P280, P305 + P351 + P338

Respiratory Irritation
H335: May cause respiratory

irritation
P261, P304 + P340

Recommended Handling Procedures
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of

dust.[11] Ensure an eyewash station and safety shower are readily accessible.[13]

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles

conforming to EN166 standards, and a lab coat.[11][13]

Handling Practices: Avoid generating dust. Keep away from heat, sparks, and open flames.

Use spark-proof tools.

Storage and Stability
Conditions: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).

[13][14]

Temperature: Refrigerate at 2-8°C for optimal long-term stability.[5][14]

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

The compound is moisture-sensitive and can dehydrate to form its cyclic boroxine trimer.[13]

Conclusion
(4-(3-Fluorophenoxy)phenyl)boronic acid is a sophisticated and strategically important

chemical reagent. Its value extends beyond its basic structure to the synthetic possibilities it

enables. By combining the reliable reactivity of a boronic acid with the beneficial properties of a

fluorinated biaryl ether scaffold, it provides chemists in pharmaceutical and materials research
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with a powerful tool for innovation. Proper understanding of its synthesis, handling, and

application is key to unlocking its full potential in the creation of novel and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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